Cas no 165737-05-3 (2-Benzofuranmethanamine,4-amino-)

2-Benzofuranmethanamine,4-amino- is a benzofuran derivative featuring an amino functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural framework is conducive to further derivatization, enabling the development of compounds with potential biological activity. The presence of both benzofuran and amine moieties enhances its utility in medicinal chemistry, particularly in the design of CNS-targeting agents or enzyme inhibitors. This compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its purity and well-defined structure make it suitable for precise synthetic applications, including the preparation of heterocyclic scaffolds for drug discovery and material science research.
2-Benzofuranmethanamine,4-amino- structure
165737-05-3 structure
Product name:2-Benzofuranmethanamine,4-amino-
CAS No:165737-05-3
MF:C9H10N2O
MW:162.188501834869
CID:110680
PubChem ID:45122676

2-Benzofuranmethanamine,4-amino- Chemical and Physical Properties

Names and Identifiers

    • 2-Benzofuranmethanamine,4-amino-
    • 2-(Aminomethyl)benzofuran-4-amine
    • 165737-05-3
    • 2-Benzofuranmethanamine, 4-amino-
    • Inchi: InChI=1S/C9H10N2O/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5,10-11H2
    • InChI Key: COHDBCQWUBFESU-UHFFFAOYSA-N
    • SMILES: C1=CC(=C2C=C(CN)OC2=C1)N

Computed Properties

  • Exact Mass: 162.0794
  • Monoisotopic Mass: 162.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.2Ų
  • XLogP3: 0.5

Experimental Properties

  • PSA: 65.18

2-Benzofuranmethanamine,4-amino- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM507598-1g
2-(Aminomethyl)benzofuran-4-amine
165737-05-3 97%
1g
$657 2023-02-17
Alichem
A019093094-1g
2-(Aminomethyl)benzofuran-4-amine
165737-05-3 97%
1g
704.52 USD 2021-06-17

Additional information on 2-Benzofuranmethanamine,4-amino-

Recent Advances in the Study of 2-Benzofuranmethanamine,4-amino- (CAS: 165737-05-3) in Chemical Biology and Pharmaceutical Research

The compound 2-Benzofuranmethanamine,4-amino- (CAS: 165737-05-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed journal articles, patent filings, and industry reports published within the last three years.

Recent studies have highlighted the role of 2-Benzofuranmethanamine,4-amino- as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. Its benzofuran scaffold, coupled with the amino functional group, makes it a versatile building block for the development of small-molecule inhibitors targeting various disease pathways. Notably, researchers have explored its utility in the design of central nervous system (CNS) agents, given its ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter systems.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated that derivatives of 2-Benzofuranmethanamine,4-amino- exhibited potent inhibitory effects against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The lead compound in this series showed a 50% inhibitory concentration (IC50) of 0.8 μM, with high selectivity over MAO-A. Structural-activity relationship (SAR) analyses revealed that the amino group at the 4-position was critical for binding affinity, while modifications to the benzofuran core influenced metabolic stability.

Another significant development involves the application of 2-Benzofuranmethanamine,4-amino- in cancer research. A preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that this compound served as a precursor for the synthesis of novel kinase inhibitors targeting the PI3K/AKT/mTOR pathway. The resulting analogues demonstrated promising antiproliferative activity against several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas, with GI50 values in the low micromolar range. Molecular docking simulations suggested that these compounds bind to the ATP-binding pocket of PI3Kγ, providing a structural basis for further optimization.

From a synthetic chemistry perspective, recent advances have focused on improving the efficiency and scalability of 2-Benzofuranmethanamine,4-amino- production. A 2022 patent (WO2022156789) disclosed a novel catalytic system for the one-pot synthesis of this compound from readily available starting materials, achieving an overall yield of 78% with excellent purity (>99%). This methodological breakthrough addresses previous challenges related to low yields and complex purification procedures, making the compound more accessible for large-scale pharmaceutical applications.

In conclusion, 2-Benzofuranmethanamine,4-amino- (CAS: 165737-05-3) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Current research underscores its value as both a pharmacological tool compound and a lead structure for drug discovery. Future studies should focus on expanding its applications to other disease areas, optimizing its pharmacokinetic properties, and advancing promising derivatives through clinical development pipelines. The continued exploration of this compound will likely yield important insights into structure-activity relationships and contribute to the development of novel therapeutic agents.

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